1-[11-(4-fluorophenyl)-1-hydroxy-3-(4-methoxyphenyl)-8-methyl-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]hexan-1-one
Description
This compound belongs to the dibenzo[b,e][1,4]diazepine class, characterized by a fused benzodiazepine core substituted with functional groups that modulate its physicochemical and pharmacological properties. Key structural features include:
- 4-Fluorophenyl group: Enhances metabolic stability and lipophilicity, common in CNS-targeting drugs .
- 4-Methoxyphenyl group: Influences electronic properties and solubility via polar interactions .
- Hexan-1-one side chain: Modulates molecular flexibility and binding affinity to biological targets .
- Methyl group at position 8: Steric effects may influence receptor selectivity .
The compound’s synthesis likely involves multi-step protocols similar to those in and , such as halogenation, nucleophilic substitution, and cyclization reactions . Its crystal structure would require refinement using programs like SHELXL (), given the complexity of fused heterocycles .
Properties
Molecular Formula |
C33H35FN2O3 |
|---|---|
Molecular Weight |
526.6 g/mol |
IUPAC Name |
6-(4-fluorophenyl)-5-hexanoyl-9-(4-methoxyphenyl)-3-methyl-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one |
InChI |
InChI=1S/C33H35FN2O3/c1-4-5-6-7-31(38)36-29-18-21(2)8-17-27(29)35-28-19-24(22-11-15-26(39-3)16-12-22)20-30(37)32(28)33(36)23-9-13-25(34)14-10-23/h8-18,24,33,35H,4-7,19-20H2,1-3H3 |
InChI Key |
ZWDHJVJHLHMBKL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(=O)N1C(C2=C(CC(CC2=O)C3=CC=C(C=C3)OC)NC4=C1C=C(C=C4)C)C5=CC=C(C=C5)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[11-(4-fluorophenyl)-1-hydroxy-3-(4-methoxyphenyl)-8-methyl-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]hexan-1-one typically involves multiple steps, including the formation of the dibenzo[b,e][1,4]diazepine core, followed by the introduction of the fluorophenyl and methoxyphenyl groups. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide. The final step involves the addition of the hexan-1-one moiety under acidic conditions to complete the synthesis.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to increase yield and reduce costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-[11-(4-fluorophenyl)-1-hydroxy-3-(4-methoxyphenyl)-8-methyl-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]hexan-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using reagents like pyridinium chlorochromate.
Reduction: The ketone group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Pyridinium chlorochromate in dichloromethane.
Reduction: Lithium aluminum hydride in tetrahydrofuran.
Substitution: Sodium methoxide in methanol.
Major Products Formed:
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an alcohol derivative.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
1-[11-(4-fluorophenyl)-1-hydroxy-3-(4-methoxyphenyl)-8-methyl-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]hexan-1-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of advanced materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 1-[11-(4-fluorophenyl)-1-hydroxy-3-(4-methoxyphenyl)-8-methyl-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]hexan-1-one involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction cascades and gene expression regulation.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key Observations
Bioactivity Trends: Fluorine Substitution: Compounds with 4-fluorophenyl groups (TC and ) show enhanced metabolic stability compared to non-fluorinated analogs, aligning with principles in and . Methoxy vs. Sulfonyl Groups: The 4-methoxyphenyl group in TC increases solubility in polar solvents (e.g., ethanol) compared to sulfonyl-containing analogs (), which are more lipophilic .
Synthetic Complexity :
- TC’s dibenzo[b,e][1,4]diazepine core requires intricate cyclization steps (e.g., SNAr or Ullmann coupling), whereas triazole derivatives () are synthesized via simpler thioether formation .
Crystallographic Challenges :
- TC’s fused heterocyclic system likely produces complex diffraction patterns, necessitating advanced SHELXL refinement () . In contrast, spirocyclic compounds () may exhibit higher symmetry, simplifying structural analysis .
Research Findings and Data Tables
Physicochemical Properties (Inferred)
Hypothetical SAR (Structure-Activity Relationship)
Biological Activity
The compound 1-[11-(4-fluorophenyl)-1-hydroxy-3-(4-methoxyphenyl)-8-methyl-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]hexan-1-one (CAS Number: 443917-84-8) is a complex organic molecule notable for its potential biological activities. This article explores its synthesis, mechanism of action, and biological effects, supported by relevant data tables and case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 498.6 g/mol. The unique structure includes a dibenzo[b,e][1,4]diazepin core, which is essential for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C31H31FN2O3 |
| Molecular Weight | 498.6 g/mol |
| IUPAC Name | 6-(4-fluorophenyl)-9-(4-methoxyphenyl)-5-(3-methylbutanoyl)-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one |
| InChI Key | DTLPAZMSUHXOIQ-UHFFFAOYSA-N |
Synthesis
The synthesis of this compound typically involves multiple steps starting from commercially available precursors. Key steps include:
- Formation of the dibenzo[b,e][1,4]diazepin core.
- Introduction of the fluorophenyl and methoxyphenyl groups.
- Addition of the hexanone moiety.
Common reagents include strong bases like sodium hydride and solvents such as dimethylformamide (DMF) to facilitate the reactions .
The mechanism of action involves interaction with specific molecular targets such as enzymes or receptors. The presence of fluorophenyl and methoxyphenyl groups likely enhances binding affinity to these targets. The dibenzo[b,e][1,4]diazepin core provides structural stability essential for biological activity .
Potential Targets
- Phosphodiesterase Inhibition : Similar compounds have shown potential in inhibiting phosphodiesterase (PDE) enzymes, leading to increased levels of cyclic AMP (cAMP), which plays a crucial role in cellular signaling .
- Receptor Modulation : The compound may interact with various receptors influencing inflammatory pathways and neuronal signaling.
Biological Activity
Recent studies have highlighted several biological activities associated with this compound:
Anticancer Activity
Research indicates that compounds with similar structures exhibit significant anticancer properties by inducing apoptosis in cancer cells. For instance, bioactive compounds derived from microbial sources have shown promising anticancer activity through modulation of cellular pathways .
Anti-inflammatory Effects
Inhibition of PDEs has been linked to anti-inflammatory effects through the modulation of cytokine release from immune cells. This suggests that the compound may have potential therapeutic applications in treating inflammatory diseases .
Case Studies and Research Findings
A review of literature reveals various studies focusing on similar dibenzo[b,e][1,4]diazepine derivatives:
- Study on PDE Inhibitors : A study demonstrated that selective PDE4 inhibitors can significantly reduce inflammation in models of chronic obstructive pulmonary disease (COPD) .
- Antimicrobial Peptides : Research into small molecular weight compounds has shown dual roles as antimicrobial and anticancer agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
